7-cyclopropyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one
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Overview
Description
7-cyclopropyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[1,5-a][1,3,5]triazinone family, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-cyclopropyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1-cyclopropyl-1H-pyrazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the triazinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 7-cyclopropyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.
Substitution: Thionyl chloride in dichloromethane at low temperatures.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-cyclopropyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one involves its interaction with specific molecular targets. It acts as an inhibitor of cyclin-dependent kinases, which are crucial for cell cycle regulation . By binding to the active site of these enzymes, the compound prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its role as a cyclin-dependent kinase inhibitor.
Uniqueness: 7-cyclopropyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one stands out due to its unique cyclopropyl group, which enhances its binding affinity and specificity towards cyclin-dependent kinases. This structural feature contributes to its superior cytotoxic activity compared to other similar compounds .
Properties
IUPAC Name |
7-cyclopropyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-8-9-4-12-7(10-8)3-6(11-12)5-1-2-5/h3-5H,1-2H2,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAMERQMJMWERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=NC(=O)NC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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